2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 2-chlorobenzoylcarbamate
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Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-chlorobenzoyl)carbamate is a synthetic compound that features a unique structure combining an imidazole ring with a nitro group and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-chlorobenzoyl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, which typically involve the use of nitric acid or other nitrating agents.
Formation of the Carbamate Ester: The carbamate ester is formed by reacting the imidazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-chlorobenzoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-chlorobenzoyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-chlorobenzoyl)carbamate involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiparasitic and antibacterial effects.
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-chlorobenzoyl)carbamate is unique due to its combination of a nitroimidazole moiety with a carbamate ester, which may confer distinct chemical and biological properties compared to other nitroimidazoles .
Properties
CAS No. |
696649-31-7 |
---|---|
Molecular Formula |
C14H13ClN4O5 |
Molecular Weight |
352.73 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(2-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C14H13ClN4O5/c1-9-8-16-13(19(22)23)18(9)6-7-24-14(21)17-12(20)10-4-2-3-5-11(10)15/h2-5,8H,6-7H2,1H3,(H,17,20,21) |
InChI Key |
ZRALNMUCRJEPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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